Cas no 1489397-23-0 (5-(4-bromo-2-methylphenyl)-1,2-oxazol-3-amine)

5-(4-bromo-2-methylphenyl)-1,2-oxazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 5-(4-bromo-2-methylphenyl)-1,2-oxazol-3-amine
- 3-Isoxazolamine, 5-(4-bromo-2-methylphenyl)-
- AKOS015542110
- 5-(4-Bromo-2-methylphenyl)isoxazol-3-amine
- CS-0285185
- 1489397-23-0
- EN300-1911731
-
- Inchi: 1S/C10H9BrN2O/c1-6-4-7(11)2-3-8(6)9-5-10(12)13-14-9/h2-5H,1H3,(H2,12,13)
- InChI Key: IEDMLCCUAHLXNJ-UHFFFAOYSA-N
- SMILES: O1C(C2=CC=C(Br)C=C2C)=CC(N)=N1
Computed Properties
- Exact Mass: 251.98983g/mol
- Monoisotopic Mass: 251.98983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 52Ų
Experimental Properties
- Density: 1.529±0.06 g/cm3(Predicted)
- Boiling Point: 407.8±45.0 °C(Predicted)
- pka: 1.93±0.10(Predicted)
5-(4-bromo-2-methylphenyl)-1,2-oxazol-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1911731-0.25g |
5-(4-bromo-2-methylphenyl)-1,2-oxazol-3-amine |
1489397-23-0 | 0.25g |
$906.0 | 2023-09-17 | ||
Enamine | EN300-1911731-1.0g |
5-(4-bromo-2-methylphenyl)-1,2-oxazol-3-amine |
1489397-23-0 | 1g |
$1229.0 | 2023-06-01 | ||
Enamine | EN300-1911731-10g |
5-(4-bromo-2-methylphenyl)-1,2-oxazol-3-amine |
1489397-23-0 | 10g |
$4236.0 | 2023-09-17 | ||
Enamine | EN300-1911731-0.05g |
5-(4-bromo-2-methylphenyl)-1,2-oxazol-3-amine |
1489397-23-0 | 0.05g |
$827.0 | 2023-09-17 | ||
Enamine | EN300-1911731-0.1g |
5-(4-bromo-2-methylphenyl)-1,2-oxazol-3-amine |
1489397-23-0 | 0.1g |
$867.0 | 2023-09-17 | ||
Enamine | EN300-1911731-5.0g |
5-(4-bromo-2-methylphenyl)-1,2-oxazol-3-amine |
1489397-23-0 | 5g |
$3562.0 | 2023-06-01 | ||
Enamine | EN300-1911731-0.5g |
5-(4-bromo-2-methylphenyl)-1,2-oxazol-3-amine |
1489397-23-0 | 0.5g |
$946.0 | 2023-09-17 | ||
Enamine | EN300-1911731-2.5g |
5-(4-bromo-2-methylphenyl)-1,2-oxazol-3-amine |
1489397-23-0 | 2.5g |
$1931.0 | 2023-09-17 | ||
Enamine | EN300-1911731-1g |
5-(4-bromo-2-methylphenyl)-1,2-oxazol-3-amine |
1489397-23-0 | 1g |
$986.0 | 2023-09-17 | ||
Enamine | EN300-1911731-10.0g |
5-(4-bromo-2-methylphenyl)-1,2-oxazol-3-amine |
1489397-23-0 | 10g |
$5283.0 | 2023-06-01 |
5-(4-bromo-2-methylphenyl)-1,2-oxazol-3-amine Related Literature
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1. Book reviews
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
Additional information on 5-(4-bromo-2-methylphenyl)-1,2-oxazol-3-amine
Professional Introduction to 5-(4-bromo-2-methylphenyl)-1,2-oxazol-3-amine (CAS No. 1489397-23-0)
5-(4-bromo-2-methylphenyl)-1,2-oxazol-3-amine, with the CAS number 1489397-23-0, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative has garnered considerable attention due to its versatile structural features and potential applications in medicinal chemistry. The compound's molecular framework, featuring a brominated aromatic ring and an oxazole core, makes it a promising candidate for further exploration in drug discovery and molecular design.
The structural composition of 5-(4-bromo-2-methylphenyl)-1,2-oxazol-3-amine includes a brominated phenyl ring connected to an oxazole ring via an amine substituent. This configuration imparts unique electronic and steric properties that can be exploited in the development of novel bioactive molecules. The presence of the bromine atom at the para position relative to the methyl group enhances the electrophilicity of the aromatic system, making it susceptible to various chemical transformations such as cross-coupling reactions, which are widely used in synthetic organic chemistry.
In recent years, there has been a surge in research focused on oxazole derivatives due to their broad spectrum of biological activities. Oxazoles are known for their role as pharmacophores in numerous therapeutic agents, exhibiting properties ranging from antimicrobial to anti-inflammatory effects. The introduction of additional functional groups, such as the bromo and methyl substituents in 5-(4-bromo-2-methylphenyl)-1,2-oxazol-3-amine, further expands its potential utility by allowing for diverse derivatization strategies.
One of the most compelling aspects of this compound is its suitability for Suzuki-Miyaura cross-coupling reactions. The brominated aromatic ring serves as an ideal substrate for palladium-catalyzed coupling with various boronic acids, enabling the construction of complex molecular architectures. This reaction is particularly valuable in medicinal chemistry for generating libraries of novel heterocyclic compounds with enhanced biological activity. The ability to modify both the aromatic and heterocyclic components of 5-(4-bromo-2-methylphenyl)-1,2-oxazol-3-amine provides synthetic chemists with a high degree of flexibility in designing targeted molecular probes.
The oxazole core itself is a well-studied scaffold in drug development. Its five-membered ring structure incorporates both oxygen and nitrogen atoms, which can interact with biological targets through hydrogen bonding and other non-covalent interactions. This feature makes oxazole derivatives attractive candidates for developing small-molecule inhibitors and activators of enzymes and receptors. For instance, recent studies have highlighted the potential of oxazole-based compounds in modulating kinase activity, which is crucial for treating cancers and inflammatory diseases.
The amine functionality at the 3-position of the oxazole ring in 5-(4-bromo-2-methylphenyl)-1,2-oxazol-3-amine offers another avenue for chemical modification. Amines are versatile handles that can be incorporated into molecules for further functionalization via reductive amination, amide bond formation, or urea linkage synthesis. These transformations are essential for creating more complex structures with tailored biological properties.
In terms of biological activity, preliminary studies on related oxazole derivatives have shown promising results in various disease models. While specific data on 5-(4-bromo-2-methylphenyl)-1,2-oxazol-3-amine is still limited, its structural features suggest potential applications in areas such as pain management and neurodegenerative disorders. The combination of a bioactive heterocyclic core with functionalizable substituents positions this compound as a valuable building block for future drug discovery efforts.
The synthesis of 5-(4-bromo-2-methylphenyl)-1,2-oxazol-3-amine involves multi-step organic transformations that highlight modern synthetic methodologies. Key steps include bromination of a suitable precursor followed by cyclization to form the oxazole ring. Subsequent functional group manipulation allows for the introduction of the methyl group and amine substituent at strategic positions within the molecule. These synthetic strategies leverage advanced catalytic systems and purification techniques to ensure high yields and purity.
The importance of high-quality starting materials cannot be overstated when working with compounds like 5-(4-bromo-2-methylphenyl)-1,2-oxazol-3-amine. Suppliers must adhere to stringent quality control measures to guarantee consistency and reliability across batches. This is particularly critical for pharmaceutical applications where batch-to-batch reproducibility is essential for regulatory compliance and therapeutic efficacy.
The growing interest in heterocyclic chemistry has spurred innovation in synthetic approaches tailored to these systems. Techniques such as flow chemistry and microwave-assisted synthesis have been increasingly adopted to improve reaction efficiency and scalability. These advancements are particularly relevant for compounds like 5-(4-bromo-2-methylphenyl)-1,2-oxazol-3-amine, where complex functionalizations require optimized reaction conditions to achieve desired outcomes.
In conclusion, 5-(4-bromo-2-methylphenyl)-1,2-oxtalzolone 3-amino acid (CAS No. 1489397230)
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